3-Bromo-N,N-diethyl-5-(trifluoromethoxy)benzamide
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Overview
Description
3-Bromo-N,N-diethyl-5-(trifluoromethoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, diethylamine group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-diethyl-5-(trifluoromethoxy)benzamide typically involves the following steps:
Diethylation: The diethylamine group is introduced via nucleophilic substitution, where diethylamine reacts with an appropriate benzoyl chloride derivative.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethoxylating agent, such as trifluoromethyl hypofluorite, under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-diethyl-5-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-N,N-diethyl-5-(trifluoromethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-diethyl-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, facilitating its passage through biological membranes. The bromine atom and diethylamine group contribute to its binding affinity and specificity towards target proteins, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Bromo-N,N-diethyl-5-methoxybenzamide: Contains a methoxy group instead of a trifluoromethoxy group.
3-Bromo-N,N-diethylbenzamide: Lacks the trifluoromethoxy group, making it less lipophilic.
Uniqueness
3-Bromo-N,N-diethyl-5-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-N,N-diethyl-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c1-3-17(4-2)11(18)8-5-9(13)7-10(6-8)19-12(14,15)16/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKYMKCWNABIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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